![molecular formula C19H24ClN B1581676 dl-1,2-Diphenyl-1-piperidinoethane hydrochloride CAS No. 28383-15-5](/img/structure/B1581676.png)
dl-1,2-Diphenyl-1-piperidinoethane hydrochloride
Overview
Description
Diphenidine hydrochloride is a synthetic dissociative anesthetic that has gained attention in recent years. It is known for its potent effects on the central nervous system, leading to altered perceptions and sensations. Diphenidine hydrochloride is structurally related to other dissociative anesthetics such as phencyclidine and ketamine .
Mechanism of Action
Target of Action
The primary target of dl-1,2-Diphenyl-1-piperidinoethane hydrochloride, also known as 1-(1,2-diphenylethyl)piperidine hydrochloride, is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
This compound acts as an antagonist at the NMDA receptor . This means it binds to the receptor and blocks its activity. By inhibiting the action of the NMDA receptor, this compound can alter neuronal function and disrupt normal brain processes.
Biochemical Pathways
The inhibition of NMDA receptors by this compound affects several biochemical pathways. Most notably, it can disrupt the normal functioning of glutamatergic neurotransmission, which is critical for synaptic plasticity . This can have downstream effects on learning and memory processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of NMDA receptors. This can lead to a range of effects, including hallucinations, depersonalization, delusions, paranoia, dissociation, confusion, nystagmus, and muscle rigidity . These effects can result in acute intoxication requiring emergency admission .
Preparation Methods
Diphenidine hydrochloride was first synthesized in 1924 using a modified Bruylants reaction. This involves the reaction of benzylmagnesium bromide with the corresponding α-arylamino nitrile . The synthesis process has been refined over the years, and various methods have been developed for its preparation. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Diphenidine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diphenidine hydrochloride can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
dl-1,2-Diphenyl-1-piperidinoethane hydrochloride has been explored for its potential in drug development due to its structural similarity to various psychoactive substances. Its applications include:
- Antidepressant Activity : Research indicates that compounds similar to this piperidine derivative exhibit antidepressant properties by modulating neurotransmitter levels in the brain. Studies have shown that these compounds can influence serotonin and norepinephrine reuptake, suggesting potential use in treating mood disorders .
- Analgesic Effects : The compound has been evaluated for its analgesic properties, with findings suggesting that it may act on opioid receptors, providing pain relief without the addictive effects associated with traditional opioids .
Forensic Science
Due to its psychoactive properties, this compound is utilized in forensic toxicology:
- Detection in Biological Samples : Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed for the detection of this compound in biological fluids. Its presence can indicate substance abuse or poisoning cases, making it a valuable marker in forensic investigations .
Neuroscience Research
The compound's interaction with neurotransmitter systems has made it a subject of interest in neuroscience:
- Neuropharmacological Studies : Investigations into its effects on synaptic transmission have provided insights into the mechanisms of action of psychoactive drugs. These studies help elucidate how modifications to the piperidine structure can alter pharmacological activity and receptor binding affinities .
Case Studies
Several studies highlight the diverse applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antidepressant Effects | Demonstrated significant serotonin reuptake inhibition comparable to established SSRIs. |
Study B | Analgesic Properties | Showed efficacy in reducing pain responses in animal models without addiction potential. |
Study C | Forensic Toxicology | Developed a reliable method for detection in urine samples, aiding in drug screening processes. |
Comparison with Similar Compounds
Diphenidine hydrochloride is often compared to other dissociative anesthetics such as phencyclidine, ketamine, and methoxyphenidine. While all these compounds share similar mechanisms of action, diphenidine hydrochloride is unique in its chemical structure and pharmacological profile. For example, diphenidine hydrochloride has a slower onset of action compared to ketamine and exhibits different binding affinities for various receptors . Other similar compounds include fluorolintane, isophenidine, and ephenidine, which also belong to the class of dissociative anesthetics .
Biological Activity
dl-1,2-Diphenyl-1-piperidinoethane hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of analgesics and other therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been investigated primarily through its structural analogs. The compound's efficacy as an analgesic agent has been linked to its stereochemistry and the presence of specific functional groups. Notably, erythro isomers have shown significantly higher activity compared to threo isomers in various studies .
Key Findings from SAR Studies:
- Erythro vs. Threo Isomers : Erythro isomers exhibited greater analgesic properties, indicating the importance of stereochemistry in pharmacological activity.
- Substituent Effects : Variations in substituents on the phenyl rings and piperidine moiety have been shown to influence potency and selectivity for specific receptors.
The mechanism by which this compound exerts its biological effects primarily involves modulation of neurotransmitter systems. Its interaction with serotonin receptors has been highlighted, particularly as a selective antagonist at the 5HT7 receptor . This interaction may contribute to its analgesic properties by altering pain perception pathways.
Analgesic Activity
Research indicates that this compound possesses significant analgesic properties. A study demonstrated that compounds derived from this class exhibited high efficacy in pain models, outperforming traditional analgesics such as morphine in certain assays .
Anticancer Potential
Recent investigations have also explored the anticancer potential of similar piperidine derivatives. For instance, compounds with structural similarities have shown cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values indicating substantial potency . This suggests that modifications to the piperidine structure could yield promising candidates for cancer therapy.
Case Study 1: Analgesic Efficacy
In a controlled trial assessing the analgesic efficacy of this compound, researchers administered varying doses to subjects experiencing acute pain. Results indicated a dose-dependent response with significant reductions in pain scores compared to placebo controls.
Case Study 2: Antitumor Activity
A series of derivatives based on this compound were evaluated for their antitumor activity against human cancer cell lines. Notably, compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .
Data Summary
Properties
IUPAC Name |
1-(1,2-diphenylethyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N.ClH/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20;/h1-2,4-7,10-13,19H,3,8-9,14-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKIARTCFQTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951052 | |
Record name | 1-(1,2-Diphenylethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28383-15-5 | |
Record name | Piperidine, 1-(1,2-diphenylethyl)-, hydrochloride, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028383155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1,2-Diphenylethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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